N2-(4-ethoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-Ethoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a 1,3,5-triazine derivative with distinct substitutions:
- N2 position: 4-ethoxyphenyl group (providing electron-donating ethoxy functionality).
- N4 position: m-tolyl (meta-methylphenyl) group (introducing steric and hydrophobic effects).
- Counterion: Hydrochloride salt (improving stability and crystallinity).
This compound’s molecular formula is C22H26ClN6O2 (calculated), with a molecular weight of ~441.0 g/mol (similar to structurally related compounds in –16).
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2.ClH/c1-3-30-19-9-7-17(8-10-19)23-20-25-21(24-18-6-4-5-16(2)15-18)27-22(26-20)28-11-13-29-14-12-28;/h4-10,15H,3,11-14H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGNDCSVDPVLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-ethoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula: CHNO·HCl
- Molecular Weight: 429.94 g/mol
- IUPAC Name: this compound
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer activity . Specifically, it has shown effectiveness against various cancer cell lines, including:
- Triple-negative breast cancer (MDA-MB231) : The compound significantly inhibited growth at concentrations as low as 10 μM, achieving over 50% growth inhibition in preliminary assays .
- Prostate cancer (DU145) : Similar antiproliferative effects were observed, suggesting potential applications in treating hormone-independent cancers .
The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation. The triazine core may interact with DNA or RNA synthesis pathways, leading to apoptosis in malignant cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity . Preliminary results indicate that it exhibits significant inhibitory effects against various bacterial strains, potentially making it a candidate for developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB231 (breast cancer) | 10 | |
| Anticancer | DU145 (prostate cancer) | TBD | |
| Antimicrobial | E. coli | TBD |
Case Study: Antiproliferative Effects
A comprehensive study evaluated a library of triazine derivatives, including this compound. The findings indicated that compounds with electron-donating groups in specific positions on the phenyl rings showed enhanced antiproliferative effects. This structure-activity relationship is crucial for designing more effective derivatives .
Scientific Research Applications
N2-(4-ethoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has potential applications in medicinal chemistry because of its biological activity. It may be used in drug development for treating inflammatory diseases or as an anticancer agent. Its unique structure may allow for further modifications to improve efficacy or reduce side effects. Studies on interaction profiles suggest that this compound may interact with biological macromolecules such as proteins and nucleic acids, which could influence cellular pathways related to inflammation and cancer progression. Further research is needed to elucidate specific binding affinities and mechanisms of action.
Research indicates that compounds within the triazine family exhibit a range of biological activities, including anti-inflammatory and anticancer properties. this compound has demonstrated potential in modulating inflammatory responses and may have applications in treating conditions associated with inflammation. Its structural attributes suggest it could interact with biological targets involved in cell signaling pathways.
The reactivity of this compound can be attributed to the functional groups present in its structure. It can undergo nucleophilic substitutions due to the electron-withdrawing nature of the triazine ring. Additionally, the amine groups can participate in various coupling reactions and can be protonated under acidic conditions, affecting solubility and reactivity.
Several compounds share structural similarities with this compound. Below is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Distinguishing Factors |
|---|---|---|
| 6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine | Contains diphenyl instead of ethoxyphenyl | Broader hydrophobic character |
| 1,3,5-Triazine-2,4-diamine | Simpler structure without additional substituents | Lacks specificity in biological activity |
| N2,N2-Dimethyl-6-(trifluoroethoxy)-1,3,5-triazine-2,4-diamine | Contains trifluoroethoxy group | Higher lipophilicity may affect bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N2 Position
Ethoxyphenyl vs. Methoxyphenyl
- N2-(4-Methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS 1179447-61-0): Key difference: Methoxy (-OCH3) instead of ethoxy (-OC2H5) at the para position. Impact: Reduced steric bulk and slightly lower lipophilicity compared to the ethoxy analog. Molecular weight: 428.9 g/mol vs. ~441.0 g/mol for the ethoxy derivative.
Ethoxyphenyl vs. Fluorophenyl
- N2-(3-Fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS 5205): Key difference: Fluorine atom introduces electron-withdrawing effects, altering electronic distribution. Applications: Fluorinated analogs are often explored for enhanced metabolic stability in drug discovery.
Substituent Variations at the N4 Position
m-Tolyl vs. p-Tolyl
- N2-(4-Ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS 5202): Key difference: Methyl group at para vs. meta position on the aryl ring.
Aryl vs. Alkyl Substitutions
- 6-Chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine (Atrazine) : Key difference: Alkyl substituents instead of aromatic groups.
Variations at Position 6 (Morpholino vs. Other Amines)
Morpholino vs. Pyrrolidinyl
- N2-(4-Ethoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS 5203):
- Key difference : Pyrrolidine ring (5-membered) instead of morpholine (6-membered with oxygen).
- Impact : Reduced hydrogen-bonding capacity but increased lipophilicity.
Morpholino vs. Chloromethyl
- 6-(Chloromethyl)-N2-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (CAS 573935-28-1):
- Key difference : Reactive chloromethyl group enables further functionalization.
- Applications : Intermediate in synthesizing more complex triazine derivatives.
Table 1: Structural and Property Comparison of Selected Triazine Derivatives
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized?
Methodological Answer: The compound is synthesized via sequential nucleophilic substitution on a 1,3,5-triazine core. A typical protocol involves:
- Step 1: React cyanuric chloride with morpholine under anhydrous conditions (0–5°C, inert atmosphere) to introduce the morpholino group at position 5.
- Step 2: Subsequent substitution with 4-ethoxyaniline and m-toluidine at positions 2 and 4, respectively, using a polar aprotic solvent (e.g., DMF) at 80–100°C.
- Step 3: Salt formation with HCl in ethanol. Purity optimization: Recrystallization from ethanol/water (3:1 v/v) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Table 1: Key Reaction Parameters
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Morpholine | 0–5°C | THF | 75–80 |
| 2 | Amines | 80–100°C | DMF | 60–65 |
| 3 | HCl | RT | Ethanol | 85–90 |
Q. How is structural characterization performed for this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, morpholino protons at δ 3.6–3.8 ppm) .
- IR Spectroscopy : Detect N-H stretches (~3260 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 58.2%, H: 5.5%, N: 17.1%) .
- X-ray Crystallography (if crystals form): Resolve 3D structure and hydrogen-bonding networks, as demonstrated for analogous triazines .
Q. What preliminary biological screening assays are recommended?
Methodological Answer: Prioritize assays based on structural analogs:
- Antiproliferative Activity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM for 48–72 hours. Include cisplatin as a positive control .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potential .
- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) and DMSO. Low solubility (<10 µg/mL) may necessitate prodrug strategies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer: Design a focused library with systematic substituent variations:
- Variable Groups : Ethoxyphenyl (replace with Cl, CF₃), m-tolyl (replace with p-tolyl, naphthyl).
- Fixed Groups : Retain morpholino and triazine core. Evaluate changes using:
- Computational Docking : Predict binding to kinases (e.g., EGFR) using AutoDock Vina.
- In Vitro Kinase Assays : Measure IC50 against purified targets. Table 2: SAR Trends in Analogous Compounds
| Substituent (Position 2) | Bioactivity (IC50, nM) | Target |
|---|---|---|
| 4-Ethoxyphenyl | 120 ± 15 | EGFR |
| 4-Chlorophenyl | 85 ± 10 | EGFR |
| 4-Methoxyphenyl | 200 ± 25 | EGFR |
| Data extrapolated from triazine analogs |
Q. How should conflicting bioactivity data be resolved?
Methodological Answer: Contradictions (e.g., variable IC50 in MCF-7 cells) may arise from:
Q. What computational tools can predict metabolic pathways?
Methodological Answer:
- Phase I Metabolism : Use Schrödinger’s MetaSite to identify oxidation sites (e.g., morpholino ring opening).
- Phase II Conjugation : Predict glucuronidation with GLORYx.
- In Silico Toxicity : ADMET Predictor™ for hepatotoxicity alerts. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. How can formulation challenges be addressed for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Nanoemulsions (e.g., Tween-80/PEG-400) or cyclodextrin complexes.
- Bioavailability Testing : Pharmacokinetic studies in rodents (IV vs. oral dosing). Monitor plasma levels via LC-MS/MS .
- Tissue Distribution : Radiolabel compound (³H or ¹⁴C) and quantify using autoradiography .
Q. What interdisciplinary approaches integrate chemical engineering and biology?
Methodological Answer:
- Process Optimization : Use response surface methodology (RSM) to scale up synthesis while minimizing waste .
- High-Throughput Screening : Automate bioassays with liquid handlers (e.g., Tecan Freedom EVO) .
- Data Integration : Combine cheminformatics (e.g., KNIME pipelines) with bioactivity data to prioritize analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
